2-Methyl-1-tetralone
Overview
Description
2-Methyl-1-tetralone is a member of the class of tetralins, which is a tetralin in which the hydrogens at positions 1 and 2 are replaced by oxo and methyl groups, respectively . It is also a member of tetralins and an aromatic ketone .
Synthesis Analysis
A preparation method of 2-Methyl-1-tetralone has been reported, which involves the use of a one-pot method to carry out hydrogen drawing and methylation on 1-tetralone . The method replaces a conventional methylation reagent methyl iodide with high toxicity by using methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide . The method has the advantages of a short synthetic route, no need for ultralow temperature reaction and column chromatography, simple purification, and a high yield which can reach 84.3% .Molecular Structure Analysis
The molecular formula of 2-Methyl-1-tetralone is C11H12O . The IUPAC name is 2-methyl-3,4-dihydro-2H-naphthalen-1-one . The InChI is 1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3 .Chemical Reactions Analysis
2-Methyl-1-tetralone undergoes enantioselective hydrogenation catalyzed by 1,4-diamine-ruthenium (II) complexes . It was used in enantioselective separation of indan, tetralin, and benzosuberan derivatives in the presence of chiral additives by capillary electrophoresis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1-tetralone include a molecular weight of 160.21 g/mol . It has a refractive index of n20/D 1.5535 (lit.) . The boiling point is 127-131 °C/12 mmHg (lit.) , and the density is 1.057 g/mL at 25 °C (lit.) .Scientific Research Applications
Decarboxylation and Oxidation
- The decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid involves 2-methyl-3,4-dihydro-1-naphthol as an intermediate, leading to the formation of 2-methyl-1-tetralone. This reaction is relevant in understanding the oxidation mechanism of these compounds (Riahi et al., 2013).
Production of Optically Active Ketones
- 2-Methyl-1-tetralone has been used in the production of optically active ketones through a palladium-induced cascade reaction from racemic β-ketoesters, demonstrating its importance in enantioselective syntheses (Aboulhoda et al., 1994).
Synthesis of Fused-ring Heterocyclic Products
- 2-Methyl-1-tetralone is utilized in the preparation of alkyl 4,5-dihydro-2H-benz[g]indazole-2-carboxylates and methyl 4,5-dihydro-2H-benz[e]indazole-2-carboxylates, which have potential applications due to their fused-ring heterocyclic structure (Grant et al., 2003).
Enantioselective Hydrogenation
- 2-Methyl-1-tetralone has been used in the enantioselective hydrogenation process for the production of cis alcohol with high enantiomeric excess, indicating its role in chiral synthesis (Ohkuma et al., 2004).
Regioselective C-deuteriation
- Studies on the regioselective C-deuteriation of 2-methyl-tetralone contribute to the understanding of kinetic deuteriation in organic chemistry, highlighting its significance in isotopic labeling (Begum et al., 2006).
Synthesis of 8-Methoxy-1-tetralone
- The synthesis of 8-methoxy-1-tetralone, derived from 2-methyl-1-tetralone, is important for the creation of compounds for studying dopamine and serotonin receptors (Cabrera & Banerjee, 2010).
Safety And Hazards
When handling 2-Methyl-1-tetralone, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided . The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .
Future Directions
2-Methyl-1-tetralone has been used in the synthesis of various pharmaceuticals and chemical raw materials . It has potential applications in the field of medicine, such as anti-inflammatory drugs, antirheumatic drugs, antidiabetic drugs, and quinolone drugs . The demand for the medicament synthesized by taking tetralone as an intermediate is large, and the preparation method is extremely important in order to prepare the medicament in a large scale .
properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANIBVZSZGNMNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936032 | |
Record name | 2-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-tetralone | |
CAS RN |
1590-08-5 | |
Record name | 2-Methyl-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1590-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2-methylnaphthalen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-2-methylnaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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